Journal Name:Microbial Drug Resistance
Journal ISSN:1076-6294
IF:2.706
Journal Website:http://www.liebertpub.com/overview/microbial-drug-resistance/44/
Year of Origin:1995
Publisher:Mary Ann Liebert Inc.
Number of Articles Per Year:175
Publishing Cycle:Quarterly
OA or Not:Not
Oxidative cross dehydrogenative coupling directed carbamates synthesis using Cu(II) pincer complex as active catalyst under mild reaction condition
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-04-23 , DOI: 10.1002/jhet.4658
Development of an air-stable and cheap transition metal-based catalyst for the formation of carbamates via the cross-coupling reaction of various 2-carbonyl substituted phenolic derivatives or 1,3-diketo derivatives with N,N-disubstituted formamides (C(sp2)O bond formation) under mild conditions is the key focus of synthetic chemists. In this context, we have developed a novel benzothiazole appended 2,6-di picolinamide-based Cu(II) complex for the facile generation of carbamates at a slightly elevated temperature (50°C) with a short reaction time and low catalyst loading (0.5 mol%) for the first time. The synthesized complex was well characterized by ultraviolet–visible, infrared, electron paramagnetic resonance spectroscopy, cyclic voltammetry, high-resolution mass spectrometry (HRMS), as well as by single crystal X-ray diffraction analysis. A wide range of aromatic carbamates was synthesized using complex 1 in good/excellent yield with decent functional group tolerance under mild conditions. Control experiments suggest that the reaction proceeds via the radical mechanism, and the formation of radical-mediated intermediates was confirmed by the gas chromatography (GC), GCMS and HRMS. The use of low cost and environmentally benign catalysts in mild conditions along with the tolerance of a wide range of functional groups makes this an easy synthetic approach for the development of carbamates.
Detail
A chitosan N-ium acetate catalyzed Michael-aldol-dehydration-imino-Diels-Alder reaction: One-pot synthesis of new angular acridine-fused heterocycles
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-06-12 , DOI: 10.1002/jhet.4696
A highly efficient domino protocol, Michael-aldol-dehydration-imino-Diels-Alder (MAD-IDA) reaction, that allows the intermediate MAD to combine effectively with the arylamine released from the slow reduction of nitroarene via IDA reaction has been described and several new V-shaped acridine-heterocycles have been synthesized after stirring 2-mercapto-quinoline-carbaldehydes/2-mercapto-pyridine carbaldehyde/2-hydroxy-naphthaldehyde, citral/croton-aldehyde, and NaSH in chitosan N-ium acetate in aqueous ethanol at room temperature. The stereo and regioselectivities of the reaction were confirmed by the 2D NMR experiment and the density functional theory level calculations.
Detail
Absorption and fluorescence spectra of new pyrrolo[3,4-b]quinolizines in condensed phases: A joint experimental and computational study
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-26 , DOI: 10.1002/jhet.4708
Newly synthesized pyrrolo[3,4-b]quinolizines, blue-green to orange-red in fluorescent dye in solutions and yellow to red fluorescent dyes in solid states, were experimentally and computationally investigated for the electronic and fluorescence spectra in solution as well as in solid state. The solvent effects on the absorption and emission spectra were theoretically investigated by the snapshots-averaged spectra obtained by the first principle molecular dynamics combined with polarizable continuum model (PCM). Alternatively, the solute–solvent interaction effect on the spectra was examined by fragment molecular orbital-time dependent density functional theory (FMO-TDDFT) which considered the explicit solute–solvent interactions. The results indicate that the quantitative prediction limitations of PCM and that the solvatochromic shifts in dichloromethane and ethanol were correctly reproduced by FMO-TDDFT. The luminescence quantum yields of the compounds were analyzed on the excited state potential surface via the S0/S1-conical intersections.
Detail
Synthesis of 5-glycosylated β-anhydroicaritine
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-07-17 , DOI: 10.1002/jhet.4711
Glycosylation plays an important role in many biological processes, and its structural changes have a significant impact on biological activity. Unlike natural icariin, icariside I, and icariside II, a simulated unnatural 5-glycosylation (4) was designed to expand substrate adaptability and the pharmacological properties of the parent compound. Therefore, starting from commercially available icaritin, 5-glycosylated icaritin was successfully synthesized in moderate yield through cyclization, selective 3-alkylation, 5-glycosylation, and hydrogenation steps. The structure was identified by 1H nuclear magnetic resonance (NMR), 13C NMR, MS, and x-ray spectroscopy.
Detail
Synthesis, physico-chemical characterization and theoretical exploration of some 2,4,5-triaryl imidazole derivatives
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-05-15 , DOI: 10.1002/jhet.4670
A series of six 2, 4, 5-triarylimidazole (IM-1 to IM-6) have been prepared by the multi-component condensation reaction involving benzil, substituted salicylaldehyde and NH4OAc under solvent free condition by using unconventional CuB4O7 catalyst. The compounds were characterized using various analytical and spectroscopic techniques. Furthermore, DFT studies such as optimization of gas phase structure, HOMO-LUMO energies, Molecular electrostatic potential, NLO properties of these compounds have been investigated. In-silico molecular docking study of 2, 4, 5-triarylimidazole derivatives (IM-1 to IM-6) have been carried out to ascertain the inhibitory potential of these molecules against a diabetic protein (PDB ID 1IR3). The study showed that the these compounds have remarkable inhibitory potential against the protein 1IR3 with binding energy (ΔG) values for the compounds (IM-1 to IM-6) −8.7, −8.4, −8.8, −8.0, −8.9 and −7.8 kcal/mol respectively. In addition, the pharmacokinetic properties (ADMET) of the compounds (IM-1 to IM-6) have also been studied.
Detail
Desing, synthesis, and characterization of some 5,6-dichloro benzimidazole derivatives with investigation of their antioxidant and elastase inhibitory activities
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-05-08 , DOI: 10.1002/jhet.4666
Starting from the 5,6-dichloro-2-phenyl-1H-benzimidazole, new benzimidazole derivatives having schiff base, carbothioamide, thiadiazole, and triazole moiety were synthesized and characterized. Synthesized compounds were characterized by NMR spectroscopy, mass spectroscopy and elemental analyses techniques. Antioxidant and elastase inhibitory activities of compounds were also investigated. The inhibitory effects on elastase activity of the synthesized molecules were analyzed spectrophotometrically. The antioxidant activities of molecules were investigated by both methods as DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging activity and iron reducing power capacities. All synthesized compounds showed good antioxidant and elastase inhibitory activity. Compound 2 showed the highest elastase inhibition. Compound 3 and compound 2 showed the highest antioxidant activity by DPPH method, and iron reducing power method, respectively.
Detail
Study on antitumor activity of parthenolide C-14 derivatives
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-05-07 , DOI: 10.1002/jhet.4660
In this study, two series of C-14 derivatives of parthenolide were designed, and synthesized 13 ester derivatives were obtained by oxidation and further esterification of their C-14 methyl groups. Similarly, the C-14-oxidative product suffered from iodination and reacted with amino compounds to afford 3 amine derivatives. Antiproliferative test in vitro exhibited that most of the newly synthesized compounds were more potent than parthenolide toward both human non-small cell lung cancer A549 cell line and breast cancer MDA-MB-231 cell line. Among them, ZA-5 displayed a significant antiproliferative effect against A549 with an IC50 value of 1.03 μmol L−1 and ZB-1 had a potency almost equal to that of the positive drug Adriamycin toward MDA-MB-231 cells. Finally, a mechanism study showed that ZA-5 could significantly trigger off apoptosis of A549 cells at the test concentration.
Detail
Visible light induced eco sustainable synthesis of quinolines catalyzed by eosin Y
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-03-28 , DOI: 10.1002/jhet.4653
By employing a photoredox catalyst which is an affordable organic dye, we present a simple and efficient visible light induced, eco-friendly and metal-free quinoline derivative synthesis. The current strategy is the first to utilize visible light to induce quinoline by tandem reactions through the formation of CN and CC bonds, resulting in high yields of products under relatively moderate reaction conditions. Inexpensive, short response time, admirable atom economy, easy work-up and wide substrate scope are some of the primary advantages of the current approach.
Detail
Designed synthetic pathway of stereoselective novel monocyclic cis-bis-β-lactams including a 1,3,4-thiadiazole-2,5-dithiol constituent: Antimicrobial activity, molecular docking
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-03-26 , DOI: 10.1002/jhet.4649
A simple synthetic method has been developed for novel monocyclic bis-β-lactams including a 1,3,4-thiadiazole-2,5-thiol constituent via [2 + 2] cycloaddition reactions, that is, Staudinger reaction (ketene-imine) of acyl chloride and numerous aromatic imines. Easily available starting materials, an easy workup, a simple purification process, no column chromatography needed, and a great yield are specific features of this work. Spectroscopic methods revealed the confirmation of synthesized products. Products were easily purified through a simple crystallization technique. The stereochemistry of bis-β-lactam derivatives at C-3 and C-4 stereocenters was validated by 1H NMR spectra. All synthesized products exhibited good antimicrobial activities against three Gram-positive bacteria Staphylococcus aureus, Bacillus anthracis, and Clostridium perfringens, and two Gram-negative bacteria Escherichia coli, Brucella abortus. The molecular docking studies were carried out with the target receptor from E. coli, S. aureus, B. anthracis, B. abortus, and C. perfringens of PDB ID: 3T88, 4Q7G, 3Q2O, 4WJM, and 6PV4, respectively, to obtain a moderate binding interaction.
Detail
Hantzsch-like reaction of isoquinoline-1-acetonitrile in synthesis of 4H-pyrido[2,1-a]isoquinolines with antibacterial evaluation
Microbial Drug Resistance ( IF 2.706 ) Pub Date: 2023-06-21 , DOI: 10.1002/jhet.4701
The in vitro antibacterial activity of brand-new fused pyrido[2,1-a]isoquinoline compounds was investigated. The desired pyrido[2,1-a]isoquinoline derivatives 5, 9, and 10 were obtained by heating 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile 1 with ethylacetate derivatives 2, 6, and 7 in refluxing acetonitrile, while piperidine was present as a catalytic quantity. Under the same conditions, compound 1 was refluxed with compounds 11a–f to give the corresponding compounds 12a–f.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学3区 INFECTIOUS DISEASES 传染病学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.10 58 Science Citation Index Science Citation Index Expanded Not
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